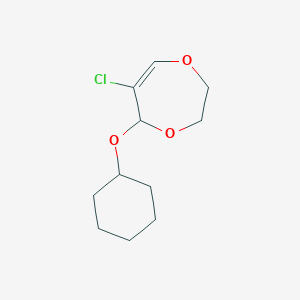
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro-: is a chemical compound that belongs to the class of dioxepins. Dioxepins are heterocyclic compounds containing a seven-membered ring with two oxygen atoms. This particular compound is characterized by the presence of a chlorine atom and a cyclohexyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- typically involves the following steps:
Formation of the Dioxepin Ring: The dioxepin ring can be synthesized through a cyclization reaction involving appropriate diols and dihalides under basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through an etherification reaction using cyclohexanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or the reduction of other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of chlorinated oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated compounds or reduced functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-1,4-Dioxepin, 6-chloro-5-(1,1-dimethylethoxy)-: Similar structure but with a different substituent group.
5H-1,4-Dioxepin, 6-chloro-5-(methoxy)-: Another similar compound with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
5H-1,4-Dioxepin, 6-chloro-5-(cyclohexyloxy)-2,3-dihydro- is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61207-76-9 |
|---|---|
Molecular Formula |
C11H17ClO3 |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
6-chloro-5-cyclohexyloxy-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C11H17ClO3/c12-10-8-13-6-7-14-11(10)15-9-4-2-1-3-5-9/h8-9,11H,1-7H2 |
InChI Key |
KMOVAWLZDSDNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2C(=COCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


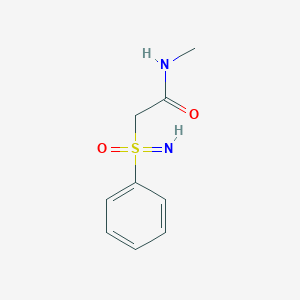
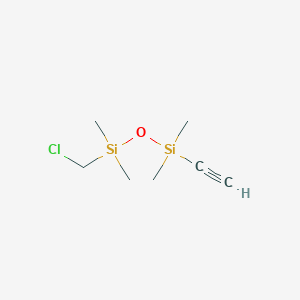
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
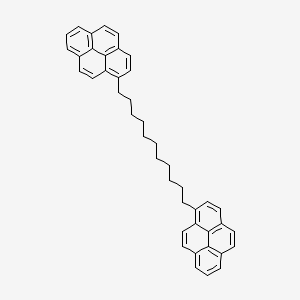
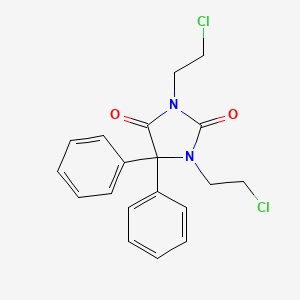
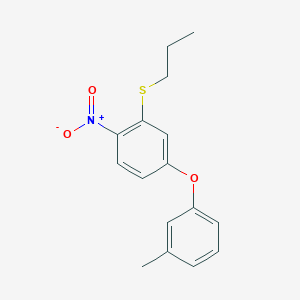
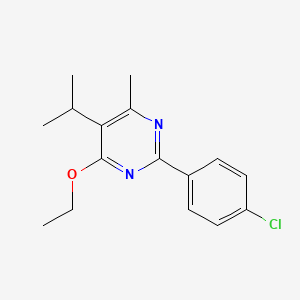
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
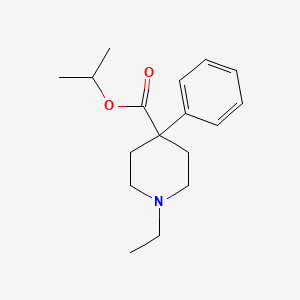
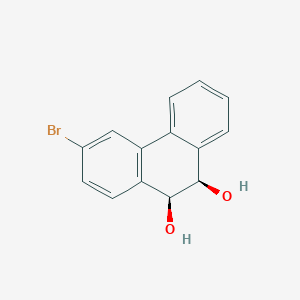
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

